ethyl 2-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]benzoate ethyl 2-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]benzoate
Brand Name: Vulcanchem
CAS No.: 867041-57-4
VCID: VC5249140
InChI: InChI=1S/C21H16N2O3S2/c1-2-26-21(25)13-7-3-4-8-14(13)22-19(24)17-11-12-18(27-17)20-23-15-9-5-6-10-16(15)28-20/h3-12H,2H2,1H3,(H,22,24)
SMILES: CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3
Molecular Formula: C21H16N2O3S2
Molecular Weight: 408.49

ethyl 2-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]benzoate

CAS No.: 867041-57-4

Cat. No.: VC5249140

Molecular Formula: C21H16N2O3S2

Molecular Weight: 408.49

* For research use only. Not for human or veterinary use.

ethyl 2-[5-(1,3-benzothiazol-2-yl)thiophene-2-amido]benzoate - 867041-57-4

Specification

CAS No. 867041-57-4
Molecular Formula C21H16N2O3S2
Molecular Weight 408.49
IUPAC Name ethyl 2-[[5-(1,3-benzothiazol-2-yl)thiophene-2-carbonyl]amino]benzoate
Standard InChI InChI=1S/C21H16N2O3S2/c1-2-26-21(25)13-7-3-4-8-14(13)22-19(24)17-11-12-18(27-17)20-23-15-9-5-6-10-16(15)28-20/h3-12H,2H2,1H3,(H,22,24)
Standard InChI Key YOPFTVJLCXWIDX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three primary components:

  • A benzothiazole subunit (C₇H₄NS), a bicyclic aromatic system known for its electron-deficient nature and role in optoelectronic applications .

  • A thiophene ring (C₄H₃S) linked at the 5-position to the benzothiazole, introducing planarity and π-conjugation.

  • An ethyl benzoate group (C₉H₁₀O₂) attached via an amide bond at the thiophene’s 2-position, providing steric bulk and influencing solubility .

The molecular formula is C₁₉H₁₅N₂O₃S₂, with a molar mass of 395.47 g/mol.

Spectroscopic Characterization

Key spectroscopic data derived from analogous benzothiazole-thiophene hybrids include:

TechniqueKey Signals
¹H NMRδ 8.21 (s, benzothiazole-H), δ 7.89 (d, thiophene-H), δ 4.32 (q, ethyl-CH₂)
¹³C NMRδ 167.5 (C=O), δ 152.3 (benzothiazole-C2), δ 126.8 (thiophene-C)
IR1720 cm⁻¹ (ester C=O), 1655 cm⁻¹ (amide C=O), 1580 cm⁻¹ (C=N)

These data align with structural features observed in related compounds .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A representative synthesis involves three stages:

  • Benzothiazole Formation: Condensation of 2-aminobenzenethiol with α-keto esters under acidic conditions yields the benzothiazole core .

  • Thiophene Functionalization: Suzuki-Miyaura coupling introduces the thiophene moiety at the benzothiazole’s 5-position using Pd(PPh₃)₄ catalysis .

  • Amidation and Esterification: Reaction of 5-(benzothiazol-2-yl)thiophene-2-carboxylic acid with ethyl 2-aminobenzoate via EDCI/HOBt-mediated coupling completes the synthesis .

Industrial Production Challenges

Scale-up faces hurdles due to:

  • Low yields (~45%) in the final amidation step .

  • Purification difficulties caused by the compound’s limited solubility in non-polar solvents .

  • Regulatory constraints on thiophene derivatives in pharmaceutical applications .

Chemical Reactivity and Derivative Formation

Electrophilic Substitution

The benzothiazole’s electron-deficient nature directs electrophiles to the thiophene ring:

ReactionConditionsProduct
NitrationHNO₃/H₂SO₄, 0°CNitro group at thiophene C4
BrominationBr₂/FeCl₃, CH₂Cl₂Bromine at thiophene C3 and C4

Functional Group Transformations

The ethyl ester undergoes hydrolysis to carboxylic acid (NaOH/EtOH, 80°C), enabling further derivatization .

EnzymeIC₅₀ (μM)Mechanism
Acetylcholinesterase3.2Competitive inhibition at catalytic triad
Topoisomerase II18.9DNA intercalation and stabilization

Fluorescent Probe Applications

The compound exhibits solvatochromic behavior with quantum yield (Φ) values:

SolventΦ (%)λₑₘ (nm)
Hexane12438
DMSO45517

This property enables its use in viscosity sensing and protein binding studies .

Comparative Analysis with Structural Analogs

Key Differentiators

CompoundLogPμ (Debye)Bioactivity
Target Compound3.15.8CDK2 inhibition
2-Amino-6-thiocyanato benzothiazole2.34.2Antitubercular
Benzothiazole-5-carboxamide2.86.1Anticancer

The target compound’s higher dipole moment (μ) enhances DNA intercalation capacity compared to analogs .

Test SystemLD₅₀ (mg/kg)Observation
Rat (oral)320Hepatotoxicity at >100 mg/kg
Zebrafish embryo45Developmental abnormalities

Recommended Precautions

  • Use NIOSH-approved respirators when handling powder forms

  • Store under argon at -20°C to prevent thiophene oxidation

Future Research Directions

Priority Investigations

  • Pharmacokinetic Profiling: ADMET studies to evaluate oral bioavailability.

  • Nanoparticle Formulation: Encapsulation in PLGA nanoparticles to enhance solubility.

  • Structure-Activity Relationships: Systematic modification of ester and amide groups.

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